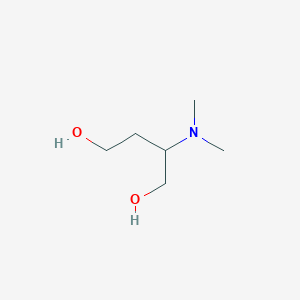

2-(Dimethylamino)butane-1,4-diol

Description

2-(Dimethylamino)butane-1,4-diol (CAS: Not explicitly listed in evidence) is a substituted butane diol featuring a dimethylamino (-N(CH₃)₂) group at the 2-position of the four-carbon chain.

Properties

CAS No. |

131426-06-7 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-(dimethylamino)butane-1,4-diol |

InChI |

InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

ZNKSSXQRMZQHPQ-UHFFFAOYSA-N |

SMILES |

CN(C)C(CCO)CO |

Canonical SMILES |

CN(C)C(CCO)CO |

Synonyms |

1,4-Butanediol,2-(dimethylamino)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Butane-1,4-diol (1,4-BD)

- Structure : Basic diol with hydroxyl groups at C1 and C3.

- Applications : Industrial precursor for polybutylene terephthalate (PBT), tetrahydrofuran (THF), and γ-butyrolactone (GBL) .

- Key Properties :

- Research Findings :

2-(Hydroxymethyl)butane-1,4-diol

- Structure : Additional hydroxymethyl (-CH₂OH) group at C2.

- Key Properties :

- Functional Impact : The hydroxymethyl group increases hydroxyl density, enhancing hydrophilicity and reactivity in crosslinking applications.

2-Methyl-3-propylbutane-1,4-diol

- Structure : Branched alkyl substituents (methyl and propyl) at C2 and C3.

- Source : Isolated from Alstonia boonei (first report of plant-derived alkyl-substituted 1,4-diols) .

- Applications: Potential precursor for bioactive lactones and fine chemicals .

Functional Analogs

1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol

- Structure: Complex dimethylamino- and phenyl-substituted derivative (CAS: 141854-25-3).

- Key Properties :

- Applications : Likely used in pharmaceuticals due to structural similarity to bioactive molecules (e.g., estrogen receptor modulators).

Butane-1,4-diol Diglycidyl Ether

- Role: Crosslinker in immunogen synthesis (e.g., coupling ractopamine to carrier proteins) .

- Functional Advantage: Epoxide groups enable covalent binding to biomolecules, contrasting with the dimethylamino group’s ionic interactions.

Application-Based Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.